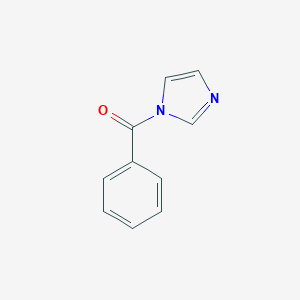

N-Benzoylimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

imidazol-1-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-10(12-7-6-11-8-12)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGIFBGJZPYMJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10145971 | |

| Record name | N-Benzoylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10364-94-0 | |

| Record name | 1H-Imidazol-1-ylphenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10364-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010364940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzoylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzoylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BENZOYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42L29D4UCP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Benzoylimidazole: A Comprehensive Technical Guide to Synthesis and Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzoylimidazole is a highly reactive and versatile acylating agent employed in a multitude of organic transformations. Its unique reactivity profile, stemming from the activated carbonyl group attached to the imidazole ring, makes it a valuable reagent in the synthesis of esters, amides, and other carbonyl derivatives, particularly in contexts requiring mild reaction conditions, such as peptide synthesis and the modification of sensitive biomolecules. This technical guide provides an in-depth overview of the synthesis of this compound and its key reactions, complete with detailed experimental protocols, quantitative data, and workflow diagrams to facilitate its application in research and development.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. The most common methods involve the reaction of imidazole with a benzoylating agent, such as benzoic anhydride or benzoyl chloride.

Synthesis via Benzoic Anhydride and Carbonyldiimidazole

A reliable method for synthesizing this compound involves the reaction of benzoic anhydride with 1,1'-carbonyldiimidazole (CDI). This reaction proceeds with the evolution of carbon dioxide and yields the desired product in good purity.[1]

Synthesis via Benzoyl Chloride and Imidazole

Another prevalent method is the direct N-benzoylation of imidazole using benzoyl chloride. This reaction is often carried out in the presence of a base or a catalyst to neutralize the hydrochloric acid byproduct and facilitate the reaction. A notable green chemistry approach utilizes potter's clay as a catalyst, enabling the reaction to proceed rapidly under solvent-free conditions.[2]

Comparison of Synthesis Methods

| Method | Reagents | Solvent | Catalyst/Base | Reaction Time | Temperature | Yield (%) | Reference |

| Method 1 | Benzoic anhydride, 1,1'-Carbonyldiimidazole | Methylene chloride | - | 5 hours | Reflux | Not explicitly stated, but crude product obtained | [1] |

| Method 2 | Benzoyl chloride, Imidazole | Solvent-free | Potter's clay | 5 minutes | Room Temperature | 96 | [2] |

Reactions of this compound

This compound is primarily utilized as an efficient acyl transfer reagent. The imidazole moiety acts as an excellent leaving group, facilitating the nucleophilic attack on the carbonyl carbon.

Hydrolysis

This compound undergoes hydrolysis to yield benzoic acid and imidazole. The kinetics of this reaction have been studied under various pH conditions. The hydrolysis is subject to both acid and base catalysis.

Quantitative Data on Hydrolysis of N-Benzoyl-4,5-diphenylimidazole Derivatives: [3]

| Compound | kH+ (M⁻¹·s⁻¹) | k₀ (s⁻¹) | kOH⁻ (M⁻¹·s⁻¹) |

| N-benzoyl-4,5-diphenylimidazole | 4.61 x 10⁻³ | 8.09 x 10⁻⁶ | 2.40 x 10² |

| N-toluoyl-4,5-diphenylimidazole | 5.26 x 10⁻⁴ | 4.59 x 10⁻⁶ | 2.63 x 10² |

| N-anisoyl-4,5-diphenylimidazole | 4.92 x 10⁻⁵ | 4.57 x 10⁻⁶ | 7.25 x 10² |

Acylation of Amines

This compound is an effective reagent for the N-benzoylation of primary and secondary amines to form amides. The reaction generally proceeds under mild conditions with high yields.

Acylation of Alcohols

Similarly, this compound can be used to acylate alcohols, forming the corresponding benzoate esters. This reaction is particularly useful for the esterification of sensitive or sterically hindered alcohols.

Experimental Protocols

Protocol 1: Synthesis of this compound from Benzoic Anhydride and Carbonyldiimidazole[1]

Materials:

-

Benzoic anhydride (11.31 parts by weight)

-

1,1'-Carbonyldiimidazole (8.16 parts by weight)

-

Methylene chloride (198 parts by weight)

Procedure:

-

Dissolve 8.16 parts of 1,1'-carbonyldiimidazole in 132 parts of methylene chloride in a round-bottom flask equipped with a reflux condenser.

-

Add a solution of 11.31 parts of benzoic anhydride in 66 parts of methylene chloride to the flask.

-

Heat the resulting mixture to reflux and maintain for 5 hours, or until the evolution of gas ceases.

-

After cooling to room temperature, remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or chromatography if necessary.

Protocol 2: Synthesis of this compound from Benzoyl Chloride and Imidazole using Potter's Clay[2]

Materials:

-

Imidazole (1.05 mmol)

-

Benzoyl chloride (1.05 mmol)

-

Potter's clay (0.5 g)

-

Ethanol

Procedure:

-

In a flask, create a stirred mixture of benzoyl chloride (1.05 mmol) and potter's clay (0.5 g) at room temperature.

-

Add imidazole (1.05 mmol) in small portions to the stirred mixture.

-

Continue stirring for 5 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture repeatedly with ethanol (3 x 20 mL).

-

Evaporate the solvent from the combined filtrate to obtain the crude product.

-

Recrystallize the crude product from ethanol to yield pure this compound.

Protocol 3: General Procedure for N-Acylation of a Primary Amine with this compound

Materials:

-

This compound (1.0 eq)

-

Primary amine (1.0 eq)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

-

Dissolve the primary amine (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add this compound (1.0 eq) to the solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting amine is consumed.

-

Upon completion, the reaction mixture can be worked up by washing with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove imidazole and any unreacted starting materials.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.

-

Purify the product by recrystallization or column chromatography.

Protocol 4: General Procedure for O-Acylation of an Alcohol with this compound

Materials:

-

This compound (1.1 eq)

-

Alcohol (1.0 eq)

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

-

(Optional) Catalyst, such as 4-Dimethylaminopyridine (DMAP)

Procedure:

-

Dissolve the alcohol (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add this compound (1.1 eq) to the solution. For less reactive alcohols, a catalytic amount of DMAP can be added.

-

Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

-

Once the reaction is complete, work up the mixture as described in Protocol 3.

-

Purify the resulting ester by column chromatography.

Visualizations

Synthesis of this compound

Caption: Synthesis routes to this compound.

Reactions of this compound

Caption: Key reactions of this compound.

References

N-Benzoylimidazole: A Comprehensive Technical Guide to its Role as a Benzoylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzoylimidazole is a highly effective and selective benzoylating agent employed in organic synthesis. This guide provides an in-depth overview of its synthesis, properties, and applications, with a focus on its utility in the protection and modification of sensitive functional groups. Its heightened reactivity compared to benzoic anhydride and greater selectivity compared to benzoyl chloride make it a valuable reagent in the synthesis of complex molecules, particularly in the fields of carbohydrate chemistry and drug development.

Synthesis of this compound

This compound can be synthesized through several methods. Two common and effective protocols are presented below.

Table 1: Comparison of Synthetic Methods for this compound

| Method | Reactants | Catalyst/Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| From Imidazole | Imidazole, Benzoyl Chloride | Potter's Clay | Solvent-free | 5 min | Room Temperature | 96% | [1] |

| From Carbonyldiimidazole | 1,1'-Carbonyldiimidazole, Benzoic Anhydride | None | Methylene Chloride | 5 hours | Reflux | High | N/A |

Experimental Protocols: Synthesis of this compound

Protocol 1: From Imidazole and Benzoyl Chloride[1]

Materials:

-

Imidazole (1.05 mmol)

-

Benzoyl chloride (1.05 mmol)

-

Potter's clay (0.5 g)

-

Ethanol

-

Acetone

Procedure:

-

To a stirred mixture of benzoyl chloride (1.05 mmol) and potter's clay (0.5 g) at room temperature, add imidazole (1.05 mmol) in portions.

-

Continue stirring for 5 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture repeatedly with ethanol (3 x 20 mL).

-

Evaporate the solvent from the filtrate to obtain the crude product.

-

Recrystallize the crude product from ethanol to yield pure this compound.

-

The residual clay can be washed with acetone and distilled water, dried, and reused.

Protocol 2: From 1,1'-Carbonyldiimidazole and Benzoic Anhydride

Materials:

-

1,1'-Carbonyldiimidazole (8.16 parts by weight)

-

Benzoic anhydride (11.31 parts by weight)

-

Methylene chloride (198 parts by weight)

Procedure:

-

Dissolve 1,1'-Carbonyldiimidazole in 132 parts of methylene chloride.

-

Separately, dissolve benzoic anhydride in 66 parts of methylene chloride.

-

Add the benzoic anhydride solution to the carbonyldiimidazole solution.

-

Reflux the resulting mixture for 5 hours, or until the evolution of gas ceases.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

The product can be further purified by distillation or crystallization.

This compound as a Benzoylating Agent

This compound is particularly useful for the regioselective benzoylation of molecules with multiple hydroxyl groups, such as diols and carbohydrates. The use of an organobase catalyst, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), allows for high selectivity for the primary hydroxyl group under mild conditions.[2][3][4]

Table 2: Regioselective Benzoylation of Diols and Carbohydrates using this compound[4]

| Substrate (Diol/Carbohydrate) | Reaction Conditions | Product (Major Isomer) | Yield (%) |

| 1,2-Propanediol | This compound (1.1 equiv.), DBU (0.2 equiv.), MeCN, 50 °C, 8 h | 1-O-Benzoyl-1,2-propanediol | 85 |

| 1,3-Propanediol | This compound (1.1 equiv.), DBU (0.2 equiv.), MeCN, 50 °C, 8 h | 1-O-Benzoyl-1,3-propanediol | 92 |

| Methyl α-D-glucopyranoside | This compound (1.1 equiv.), DBU (0.2 equiv.), MeCN/DMF, 50 °C, 8 h | Methyl 6-O-benzoyl-α-D-glucopyranoside | 80 |

| Methyl α-D-mannopyranoside | This compound (1.1 equiv.), DBU (0.2 equiv.), MeCN/DMF, 50 °C, 8 h | Methyl 6-O-benzoyl-α-D-mannopyranoside | 82 |

| 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | This compound (1.1 equiv.), DBU (0.2 equiv.), MeCN, 50 °C, 8 h | 3-O-Benzoyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 96 |

Experimental Protocol: Selective Benzoylation of a Diol

Protocol 3: Selective Benzoylation of Methyl α-D-glucopyranoside[4]

Materials:

-

Methyl α-D-glucopyranoside (100 mg)

-

This compound (1.1 equivalents)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equivalents)

-

Acetonitrile (MeCN), dry (3 mL)

-

N,N-Dimethylformamide (DMF), dry (0.15 mL)

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

To a solution of methyl α-D-glucopyranoside (100 mg) in dry MeCN (2.85 mL) and dry DMF (0.15 mL), add DBU (0.2 equiv.).

-

Stir the mixture at 50 °C for 10 minutes.

-

Add a solution of this compound (1.1 equiv.) in dry MeCN (0.5 mL) to the reaction mixture in two portions.

-

Continue stirring at 50 °C for 8 hours.

-

Remove the MeCN under reduced pressure.

-

Purify the resulting mixture by flash column chromatography (ethyl acetate/petroleum ether gradient) to afford the benzoylated product.

Reaction Mechanism and Visualization

The benzoylation of an alcohol using this compound, catalyzed by DBU, proceeds through a nucleophilic acyl substitution mechanism. The proposed pathway involves the activation of the alcohol by the base, followed by nucleophilic attack on the carbonyl carbon of this compound.

Caption: Proposed mechanism for DBU-catalyzed benzoylation with this compound.

Experimental Workflow Visualization

The general workflow for the synthesis and application of this compound as a benzoylating agent can be visualized as a series of sequential steps, from reactant preparation to product purification.

Caption: General experimental workflow for synthesis and use of this compound.

Conclusion

This compound stands out as a superior benzoylating agent for specific applications requiring high selectivity and mild reaction conditions. Its efficient synthesis and demonstrated utility in the regioselective benzoylation of complex molecules underscore its importance in modern organic synthesis. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this compound in their synthetic endeavors.

References

- 1. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 2. researchgate.net [researchgate.net]

- 3. Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Benzoyl Donor: An In-depth Technical Guide to the Reaction Scope of N-Benzoylimidazole

For Researchers, Scientists, and Drug Development Professionals

N-Benzoylimidazole is a highly efficient and selective benzoylating agent utilized in a multitude of organic transformations. As an acylated azole, it belongs to a class of compounds often referred to as "activated amides." The reactivity of the carbonyl group is significantly enhanced compared to a simple amide due to the electron-withdrawing nature of the imidazole ring, which makes the imidazole moiety an excellent leaving group. This guide provides a comprehensive overview of the synthesis and reaction scope of this compound, offering detailed experimental protocols and quantitative data to facilitate its application in research and development.

Synthesis of this compound

This compound can be conveniently prepared through several synthetic routes. A common laboratory-scale synthesis involves the reaction of imidazole with benzoyl chloride in the presence of a base or a catalyst. An environmentally friendly approach utilizes a reusable clay catalyst under solvent-free conditions, affording the product in high yield and purity.[1]

Experimental Protocol: Synthesis of this compound

To a stirred mixture of imidazole (1.05 mmol) and a potter's clay catalyst (0.5 g) at room temperature, benzoyl chloride (1.05 mmol) is added in portions. The stirring is continued, and the reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed repeatedly with ethanol (3 x 20 mL). The combined filtrate is then evaporated under reduced pressure to yield the crude product, which can be further purified by recrystallization from ethanol.[1]

Below is a workflow illustrating the synthesis of this compound.

References

N-Benzoylimidazole reaction mechanism with nucleophiles

An In-depth Technical Guide to the Reaction Mechanism of N-Benzoylimidazole with Nucleophiles

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly valuable acylating agent, serving as a reactive yet relatively stable derivative of benzoic acid. Its utility in organic synthesis and chemical biology stems from the excellent leaving group ability of the imidazole moiety. This technical guide provides a comprehensive examination of the reaction mechanisms between this compound and various nucleophiles, including water (hydrolysis), amines (aminolysis), alcohols (alcoholysis), thiols (thiolysis), and ribonucleotides. The document details the underlying principles of nucleophilic acyl substitution, presents quantitative kinetic data, outlines detailed experimental protocols for key reactions, and uses visualizations to illustrate reaction pathways and experimental workflows. This guide is intended to be a critical resource for researchers in organic chemistry, medicinal chemistry, and drug development who utilize or study acyl transfer reactions.

Introduction: The Role of this compound in Acyl Transfer

Acyl transfer reactions are fundamental transformations in organic chemistry and are central to many biological processes. The reactivity of carboxylic acid derivatives in these reactions is largely governed by the nature of the leaving group. N-acylimidazoles, such as this compound, are classified as "activated" acyl compounds, occupying a reactivity niche between highly reactive acyl chlorides and less reactive esters.[1][2] This moderate reactivity, combined with their relative stability and solubility in aqueous media, makes them exceptional reagents for the controlled acylation of nucleophiles under mild conditions.[1][2]

The imidazole ring plays a dual role: it activates the carbonyl group for nucleophilic attack and serves as an excellent leaving group, being the conjugate base of the weakly acidic imidazolium ion. This balance of reactivity and stability is crucial in peptide synthesis, chemical modification of proteins and RNAs, and the development of targeted therapeutic agents.[1][3]

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction of this compound with a nucleophile (Nu-H) proceeds via a classic nucleophilic acyl substitution pathway. The generally accepted mechanism involves a two-step, addition-elimination sequence through a tetrahedral intermediate.

// Reactants reactants [label=<

+

Nu-H

+

Nu-H

This compound

Nucleophile

];

// Step 1: Nucleophilic Attack step1 [label="Step 1: Nucleophilic Attack", shape=plaintext, fontcolor="#4285F4"];

// Tetrahedral Intermediate intermediate [label=<

Tetrahedral Intermediate

];

// Step 2: Elimination of Leaving Group step2 [label="Step 2: Elimination", shape=plaintext, fontcolor="#EA4335"];

// Products products [label=<

+

+

Acylated Product

Imidazole

];

// Arrows reactants -> step1 [arrowhead=none]; step1 -> intermediate [label="k1\n(rate-determining for\nstrong nucleophiles)"]; intermediate -> step2 [arrowhead=none]; step2 -> products [label="k2\n(rate-determining for\nweak nucleophiles)"]; intermediate -> reactants [label="k-1"];

// Invisible nodes for alignment dummy1 [style=invis, shape=point, width=0]; dummy2 [style=invis, shape=point, width=0]; reactants -> dummy1 [style=invis]; intermediate -> dummy2 [style=invis];

{rank=same; reactants; intermediate; products;} {rank=same; dummy1; step1; dummy2; step2;} } Caption: General mechanism for nucleophilic acyl substitution of this compound.

-

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon of this compound. This leads to the formation of a transient, high-energy tetrahedral intermediate where the carbonyl carbon is sp³ hybridized.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the imidazole ring, which is a stable leaving group.

The rate-determining step of this reaction depends on the nature of the nucleophile. For strong nucleophiles, the initial attack (k₁) is often rate-limiting. For weaker nucleophiles, the breakdown of the tetrahedral intermediate (k₂) can be the slower step.

Reaction with Specific Nucleophiles: Mechanisms and Data

Hydrolysis (Nucleophile: Water)

The hydrolysis of this compound to benzoic acid and imidazole is a well-studied reaction. The rate of hydrolysis is significantly influenced by pH. The reaction can be catalyzed by hydroxide ions (specific base catalysis), hydronium ions (specific acid catalysis), or can proceed via a pH-independent pathway involving the neutral water molecule.

The rate law for hydrolysis is given by: kobs = kH+[H⁺] + kw + kOH-[OH⁻]

Where kobs is the observed pseudo-first-order rate constant, kH+ is the rate constant for acid catalysis, kw is for the neutral water reaction, and kOH- is for base catalysis.

Table 1: Kinetic Data for the Hydrolysis of Substituted N-Benzoylimidazoles

| Substituent (X) in X-C₆H₄-CO-Im | kw (s⁻¹) at 30°C | kOH- (M⁻¹s⁻¹) at 30°C | Reference |

| p-OCH₃ | 4.92 x 10⁻⁵ | 4.57 x 10² | [4] |

| p-CH₃ | 5.26 x 10⁻⁵ | 4.59 x 10² | [4] |

| H | 4.61 x 10⁻⁵ | 8.09 x 10² | [4] |

Data from the hydrolysis of N-(p-substituted benzoyl)-4,5-diphenylimidazoles in H₂O at µ = 0.5 M with KCl.

Steric hindrance at the acyl group or the imidazole leaving group can significantly accelerate the rate of hydrolysis by destabilizing the ground state of the N-acylimidazole, which tends to be planar to maximize amide resonance.[5][6] Twisting the amide bond disrupts this resonance, making the carbonyl carbon more electrophilic and increasing reactivity.[5]

Aminolysis (Nucleophile: Amines)

Aminolysis of this compound provides a direct route to amides. The mechanism follows the general nucleophilic acyl substitution pathway. For reactions with primary and secondary amines, the reaction kinetics can sometimes show a second-order dependence on the amine concentration, suggesting that a second amine molecule may act as a general base to facilitate the removal of a proton from the tetrahedral intermediate.[4][7]

Table 2: Yields for Benzoylation of Various Amines

| Amine | Product | Yield (%) | Reference |

| Aniline | N-Phenylbenzamide | 94 | [8] |

| p-Toluidine | N-(p-tolyl)benzamide | 95 | [8] |

| Benzylamine | N-Benzylbenzamide | 92 | [8] |

| Morpholine | 4-Benzoylmorpholine | 96 | [8] |

Yields obtained using benzoyl chloride in a neat, solvent-free reaction. While not this compound, these demonstrate the efficiency of benzoylation reactions with amines.

Alcoholysis (Nucleophile: Alcohols)

The reaction of this compound with alcohols yields esters. This reaction is generally slower than aminolysis due to the lower nucleophilicity of alcohols compared to amines. The reaction often requires catalysis, for example, by a stronger base to deprotonate the alcohol, forming a more nucleophilic alkoxide ion. The mechanism is analogous to hydrolysis and aminolysis.

Kinetic studies on the alcoholysis of substituted benzoyl chlorides show that the reaction is sensitive to the electronic effects of the substituents, consistent with the development of charge in the transition state.[9] A similar trend is expected for this compound.

Table 3: Rate Constants for the Alcoholysis of Substituted Benzoyl Chlorides with n-Propanol at 25°C

| Substituent (X) in X-C₆H₄-CO-Cl | Pseudo-First-Order Rate Constant, k (min⁻¹) | Reference |

| H | 0.0321 | [9] |

| m-OCH₃ | 0.0340 | [9] |

| p-Br | 0.0590 | [9] |

| p-I | 0.0617 | [9] |

| m-I | 0.1044 | [9] |

This data for benzoyl chloride illustrates the influence of substituents on acylation rates, a principle applicable to this compound.

Thiolysis and Reaction with Ribonucleotides

Thiols are potent nucleophiles and react readily with this compound to form thioesters. This reactivity is harnessed in biological chemistry, particularly in Native Chemical Ligation (NCL), where an N-terminal cysteine residue of a peptide attacks a thioester. The principle applies to the reaction of N-acyl imidazoles with thiol-containing molecules.[1]

Ribonucleotides can also act as nucleophiles. A study on the reaction of this compound with uridine 3'-phosphate demonstrated that acylation can occur at the phosphate group.[10] The reaction mechanism and pathways were elucidated using ³¹P and ¹H NMR, showing selective acylation is possible.[10]

Experimental Protocols

Synthesis of this compound

This protocol describes a synthesis from imidazole and benzoyl chloride using a clay catalyst under solvent-free conditions.[11]

-

Materials: Imidazole, benzoyl chloride, potter's clay, ethanol.

-

Procedure:

-

To a stirred mixture of benzoyl chloride (1.05 mmol) and potter's clay (0.5 g) at room temperature, add imidazole (1.05 mmol) in small portions.

-

Continue stirring for approximately 5 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture repeatedly with ethanol (3 x 20 mL).

-

Combine the ethanol washes and evaporate the solvent under reduced pressure to afford the crude product.

-

Recrystallize the crude product from ethanol to obtain pure this compound. A yield of up to 96% can be expected.[11]

-

General Protocol for Aminolysis (N-Benzoylation of an Amine)

This protocol is a green, solvent-free method adapted from the benzoylation of amines.[8]

-

Materials: Aromatic or aliphatic amine, this compound, crushed ice, water.

-

Procedure:

-

In a beaker, mix equimolar quantities (e.g., 10 mmol) of the amine and this compound.

-

Stir the mixture with a glass rod. The reaction is typically exothermic.

-

After 5-10 minutes, add crushed ice (approx. 10 g) to the reaction mixture and stir well until the ice melts and the product precipitates completely.

-

Filter the solid product and wash thoroughly with water to remove imidazole byproduct.

-

Dry the product. If necessary, recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure N-benzoylated amide.

-

Workflow for a Kinetic Study of Hydrolysis

This workflow outlines the steps for determining the rate of hydrolysis of this compound using UV-Vis spectrophotometry.

Conclusion

This compound is a versatile and efficient acylating agent whose reactivity is governed by the principles of nucleophilic acyl substitution. The reaction proceeds through a tetrahedral intermediate, with the rate and outcome being highly dependent on the nucleophile's identity and the reaction conditions. Its reactions with water, amines, alcohols, and other biological nucleophiles are well-characterized, providing a robust platform for applications in organic synthesis and the development of novel therapeutics. The quantitative data and experimental protocols provided in this guide offer a practical framework for researchers to design, execute, and understand the mechanisms of these critical acyl transfer reactions.

References

- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 2. Recent applications of N-acyl imidazole chemistry in chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Kinetics of aminolysis of some benzoyl fluorides and benzoic anhydrides in non-hydroxylic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Structure and Reactivity of Highly Twisted N-Acyl Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetics and mechanisms of hydrolysis and aminolysis of thioxocephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. scholarworks.uni.edu [scholarworks.uni.edu]

- 10. The reaction mechanism of this compound with ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.fortunejournals.com [cdn.fortunejournals.com]

Methodological & Application

Application Notes and Protocols: N-Benzoylimidazole in Protecting Group Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzoylimidazole is a versatile and efficient reagent in protecting group chemistry, offering a stable yet readily cleavable benzoyl (Bz) protecting group for various functional moieties. Its application is particularly notable for the protection of alcohols and amines, providing a valuable tool in multi-step organic synthesis. This document provides detailed application notes and experimental protocols for the use of this compound, with a focus on its advantages in regioselective benzoylation.

The benzoyl group is a common protecting group for hydroxyl and amino functionalities due to its stability under a range of reaction conditions. This compound serves as an excellent benzoylating agent, often demonstrating superior selectivity compared to more reactive reagents like benzoyl chloride. This can be particularly advantageous in the synthesis of complex molecules with multiple reactive sites, such as carbohydrates and nucleosides.

Key Advantages of this compound:

-

High Selectivity: Enables regioselective protection of primary alcohols in the presence of secondary alcohols.

-

Mild Reaction Conditions: Reactions can often be performed under mild, metal-free conditions.

-

Ease of Handling: As a solid, this compound is often easier to handle and measure compared to liquid reagents.

-

Reduced Side Products: The imidazole byproduct is readily removed during workup.

Application in Alcohol Protection

This compound has been demonstrated to be a highly effective reagent for the regioselective benzoylation of diols and carbohydrates.[1][2][3] This method allows for the preferential protection of primary hydroxyl groups over secondary ones, a crucial step in the synthesis of complex polyhydroxylated natural products.

Quantitative Data for Regioselective Benzoylation of Alcohols

The following table summarizes the reaction conditions and yields for the DBU-catalyzed regioselective benzoylation of various diols and carbohydrates using this compound.[2]

| Entry | Substrate | Product | Yield (%) |

| 1 | Methyl α-D-glucopyranoside | Methyl 6-O-benzoyl-α-D-glucopyranoside | 70 |

| 2 | 1,2-Propanediol | 1-O-Benzoyl-1,2-propanediol | 85 |

| 3 | 1,3-Propanediol | 1-O-Benzoyl-1,3-propanediol | 88 |

| 4 | (±)-1,2-Butanediol | (±)-1-O-Benzoyl-1,2-butanediol | 82 |

| 5 | 1,3-Butanediol | 1-O-Benzoyl-1,3-butanediol | 86 |

| 6 | 1,4-Butanediol | 1-O-Benzoyl-1,4-butanediol | 90 |

| 7 | Methyl 2,3-di-O-benzyl-α-D-glucopyranoside | Methyl 6-O-benzoyl-2,3-di-O-benzyl-α-D-glucopyranoside | 75 |

Experimental Protocol: Regioselective Benzoylation of a Diol

This protocol is adapted from the work of Pei et al. for the regioselective benzoylation of a primary alcohol in the presence of a secondary alcohol.[2]

Materials:

-

Diol substrate (e.g., 1,2-Propanediol)

-

This compound (1.1 equivalents)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equivalents)

-

Acetonitrile (MeCN), anhydrous

-

Ethyl acetate

-

Petroleum ether

-

Silica gel for column chromatography

Procedure:

-

To a solution of the diol (1.0 mmol) in anhydrous acetonitrile (5 mL) in a flame-dried flask, add DBU (0.2 mmol).

-

Stir the mixture at 50 °C for 10 minutes.

-

Add this compound (1.1 mmol) in one portion.

-

Continue stirring the reaction mixture at 50 °C for 8 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, remove the acetonitrile under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether (e.g., 1:6 to 2:1) to afford the monobenzoylated product.

Proposed Mechanism of DBU-Catalyzed Benzoylation

The proposed mechanism involves the activation of the hydroxyl group by the organobase DBU, facilitating the nucleophilic attack on the carbonyl carbon of this compound.[2]

Caption: Proposed mechanism for DBU-catalyzed benzoylation of alcohols.

Application in Amine Protection

While less specifically documented with detailed protocols in the literature, this compound can be employed for the protection of primary and secondary amines to form stable benzamides. The reactivity of amines generally allows for milder conditions compared to alcohol protection.

General Experimental Protocol: N-Benzoylation of an Amine

This generalized protocol is based on the known reactivity of N-acylimidazoles with amines.

Materials:

-

Amine substrate (primary or secondary)

-

This compound (1.05 - 1.2 equivalents)

-

Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN))

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the amine (1.0 mmol) in the chosen aprotic solvent (10 mL) in a round-bottom flask.

-

Add this compound (1.05 mmol) to the solution at room temperature.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the reaction progress by TLC. For less reactive amines, gentle heating (40-50 °C) may be required.

-

Once the reaction is complete, dilute the mixture with the solvent.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

Deprotection Protocols

The benzoyl group can be removed from both alcohols (esters) and amines (amides) under basic or acidic conditions. The choice of deprotection method depends on the stability of the substrate to the reaction conditions.

Deprotection of Benzoyl Ethers (from Alcohols)

Method 1: Basic Hydrolysis

Materials:

-

Benzoyl-protected alcohol

-

Methanol (MeOH)

-

Sodium methoxide (NaOMe) solution in methanol (catalytic to stoichiometric amounts) or aqueous Sodium Hydroxide (NaOH)

Procedure:

-

Dissolve the benzoyl-protected alcohol (1.0 mmol) in methanol (10 mL).

-

Add sodium methoxide solution (e.g., 0.5 M in methanol, 0.2 mL, 0.1 mmol) at room temperature.

-

Stir the mixture at room temperature and monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.

-

Neutralize the reaction mixture with a weak acid (e.g., ammonium chloride solution or acetic acid).

-

Remove the methanol under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected alcohol.

Deprotection of Benzamides (from Amines)

Method 2: Basic Hydrolysis

Deprotection of benzamides generally requires more forcing conditions than benzoyl esters.

Materials:

-

N-Benzoyl-protected amine

-

Aqueous sodium hydroxide (e.g., 6 M) or potassium hydroxide

-

Co-solvent (e.g., Ethanol, Dioxane)

Procedure:

-

To the N-benzoyl-protected amine (1.0 mmol), add a solution of aqueous sodium hydroxide (6 M, 5-10 mL) and a co-solvent if needed for solubility.

-

Heat the mixture to reflux and monitor the reaction by TLC. This may take several hours to days.

-

Cool the reaction mixture to room temperature.

-

Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the deprotected amine.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a protection-deprotection sequence using this compound.

Caption: General workflow for a protection-deprotection strategy.

Conclusion

This compound is a valuable reagent for the protection of alcohols and amines in organic synthesis. Its ability to achieve high regioselectivity under mild, metal-free conditions makes it an attractive alternative to traditional benzoylating agents. The straightforward protection and established deprotection protocols outlined in these notes provide a solid foundation for its application in the synthesis of complex molecules in research and drug development.

References

Application of N-Benzoylimidazole in Pharmaceutical Synthesis: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

N-Benzoylimidazole is a highly reactive and selective benzoylating agent utilized in the synthesis of various pharmaceutical compounds. Its utility stems from the facile transfer of the benzoyl group to nucleophiles, such as amines and alcohols, often under mild reaction conditions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceuticals, with a specific example of its role in the preparation of Benzoyl Metronidazole and a general protocol for the benzoylation of functional groups in drug candidates.

Application Note 1: Synthesis of Benzoyl Metronidazole

Introduction:

Benzoyl Metronidazole is an ester prodrug of the antibacterial and antiprotozoal agent Metronidazole. The benzoylation of the hydroxyl group of Metronidazole masks its bitter taste, improving patient compliance, particularly in pediatric formulations. While the direct use of pre-formed this compound is possible, a highly efficient one-pot synthesis has been developed where this compound is generated in situ from benzoic acid and N,N'-carbonyldiimidazole (CDI). The subsequent reaction with Metronidazole proceeds smoothly to yield the desired product. This method is cost-effective and suitable for large-scale manufacturing.[1][2]

Reaction Principle:

The synthesis involves a two-step, one-pot reaction. Initially, benzoic acid reacts with N,N'-carbonyldiimidazole to form the active intermediate, this compound. This intermediate then readily reacts with the primary hydroxyl group of Metronidazole to form the benzoyl ester, with imidazole being released as a byproduct. The imidazole generated can also act as a catalyst for the reaction.

Experimental Workflow Diagram:

Caption: One-pot synthesis of Benzoyl Metronidazole.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Molar Ratio (Benzoic Acid:CDI:Metronidazole) | 1 : 1.2 : 1 | [1] |

| Reaction Time (Step 1) | 4 hours | [1] |

| Reaction Temperature (Step 1) | Room Temperature | [1] |

| Reaction Time (Step 2) | 10 hours | [1] |

| Reaction Temperature (Step 2) | Reflux | [1] |

| Solvent | Anhydrous Dichloromethane (DCM) | [1] |

Detailed Experimental Protocol:

Materials:

-

Benzoic Acid

-

N,N'-Carbonyldiimidazole (CDI)

-

Metronidazole

-

Anhydrous Dichloromethane (DCM)

-

1 M Sodium Carbonate Solution

-

10% Hydrochloric Acid

-

Distilled Water

-

Anhydrous Sodium Sulfate

-

Round-bottom flask with magnetic stirrer and reflux condenser

-

Standard laboratory glassware

Procedure: [1]

-

Activation of Benzoic Acid: In a round-bottom flask, dissolve benzoic acid (1.0 g, 8.2 mmol) in 40 cm³ of anhydrous dichloromethane. To this solution, add N,N'-carbonyldiimidazole (1.6 g, 9.8 mmol) at room temperature. Stir the mixture for 4 hours.

-

Esterification: To the reaction mixture, add a solution of metronidazole (1.4 g, 8.2 mmol) in 100 cm³ of anhydrous dichloromethane.

-

Reaction: Fit the flask with a reflux condenser and heat the resulting solution to reflux for 10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, concentrate the solution under reduced pressure. Dissolve the residue in 80 cm³ of dichloromethane.

-

Purification: Wash the organic solution sequentially with 1 M sodium carbonate solution (2 x 20 cm³), 10% HCl (2 x 15 cm³), and distilled water (3 x 20 cm³). Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the organic phase in vacuo to obtain the crude benzoyl metronidazole. The product can be further purified by recrystallization if necessary.

Application Note 2: General Protocol for Benzoylation of Amines and Alcohols in Drug Candidates

Introduction:

This compound is an effective reagent for the benzoylation of primary and secondary amines, as well as alcohols, which are common functional groups in many pharmaceutical molecules. This reaction is often employed to create prodrugs, modify the pharmacokinetic properties of a drug, or to protect these functional groups during multi-step syntheses. The reaction with this compound is generally clean and proceeds under mild conditions, avoiding the use of harsh reagents like benzoyl chloride and the subsequent need to neutralize acidic byproducts.

Reaction Principle:

This compound acts as a benzoyl group donor. The lone pair of electrons on the nitrogen of an amine or the oxygen of an alcohol attacks the electrophilic carbonyl carbon of the this compound. This is followed by the departure of the stable imidazole leaving group, resulting in the formation of the corresponding benzamide or benzoyl ester.

General Reaction Scheme Diagram:

Caption: General benzoylation of a drug molecule.

Hypothetical Quantitative Data for a General Benzoylation Reaction:

| Parameter | Value |

| Molar Ratio (Drug:this compound) | 1 : 1.1 |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | 25-40 °C |

| Reaction Time | 2-12 hours |

| Yield | 85-95% |

General Experimental Protocol:

Materials:

-

Drug molecule containing an amine or alcohol functionality

-

This compound

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile)

-

Standard laboratory glassware for inert atmosphere reactions (if required)

-

Work-up and purification reagents (e.g., water, brine, drying agents, silica gel for chromatography)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the drug molecule (1.0 equivalent) in a suitable anhydrous solvent.

-

Addition of Reagent: To the stirred solution, add this compound (1.1 equivalents) in one portion or portion-wise.

-

Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated (e.g., to 40 °C). Monitor the progress of the reaction by a suitable technique such as TLC or LC-MS.

-

Work-up: Once the reaction is complete, quench the reaction with water. Transfer the mixture to a separatory funnel and wash with water and brine.

-

Purification: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. The product can be further purified by column chromatography on silica gel or by recrystallization to afford the pure benzoylated drug molecule.

References

Application Notes and Protocol for the N-Benzoylation of L-Proline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylated amino acids, and specifically N-benzoyl-L-proline, are valuable building blocks in organic synthesis and medicinal chemistry. The benzoyl group alters the lipophilicity, metabolic stability, and conformational characteristics of L-proline, making it a crucial intermediate in the synthesis of peptides, enzyme inhibitors, and chiral ligands. While various methods exist for the N-acylation of amino acids, the Schotten-Baumann reaction remains a widely practiced and efficient method for the N-benzoylation of L-proline. This application note provides a detailed protocol for this transformation, along with relevant data and a workflow diagram. Although the use of N-benzoylimidazole as a benzoylating agent is of interest, the Schotten-Baumann conditions using benzoyl chloride are the most robust and well-documented in the scientific literature.

Principle of the Method

The N-benzoylation of L-proline via the Schotten-Baumann reaction involves the acylation of the secondary amine of L-proline with benzoyl chloride. The reaction is typically carried out in an aqueous alkaline solution, such as sodium hydroxide. The base serves to deprotonate the proline nitrogen, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct formed during the reaction, which drives the reaction to completion.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the N-benzoylation of L-proline using the Schotten-Baumann reaction.

| Parameter | Value | Reference |

| Typical Yield | 80-90% | [1] |

| Product Purity | High after recrystallization | [1] |

| Reaction Time | 1-2 hours | [1] |

| Reaction Temperature | 5-15°C (during addition), Room Temperature (reaction) | [1] |

Experimental Protocol

Materials

-

L-Proline

-

Benzoyl Chloride

-

Sodium Hydroxide (NaOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl Ether

-

Deionized Water

-

Ice

-

Standard laboratory glassware (beaker, separatory funnel, Büchner funnel)

-

Magnetic stirrer and stir bar

-

pH paper or pH meter

Procedure

-

Dissolution of L-Proline: In a 250 mL beaker, dissolve 5.75 g (0.05 mol) of L-proline in 100 mL of 1 M sodium hydroxide solution. Cool the solution to between 5 and 10°C in an ice bath with continuous stirring.[1]

-

Acylation Reaction: While vigorously stirring the cooled L-proline solution, slowly and simultaneously add 7.0 g (0.05 mol) of benzoyl chloride and 50 mL of 2 M sodium hydroxide solution portion-wise over a period of 30 minutes. It is crucial to maintain the reaction temperature below 15°C during the addition.[1]

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture for an additional hour at room temperature.

-

Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with 50 mL of diethyl ether to remove any unreacted benzoyl chloride. Discard the organic layer.[1]

-

Acidification and Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. The acidification will cause N-benzoyl-L-proline to precipitate as a white solid.[1]

-

Crystallization: Allow the precipitate to stand in the cold solution for at least 30 minutes to ensure complete crystallization.[1]

-

Isolation and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold deionized water until the filtrate is neutral.

-

Drying: Dry the purified product in a desiccator over anhydrous calcium chloride or in a vacuum oven at 60°C to a constant weight.[1]

-

Yield Calculation: Weigh the final dried product and calculate the percentage yield. A typical yield for this procedure is in the range of 80-90%.[1]

Experimental Workflow

The following diagram illustrates the key steps in the N-benzoylation of L-proline using the Schotten-Baumann reaction.

Caption: Workflow for N-benzoylation of L-proline.

Safety Precautions

-

Benzoyl chloride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium hydroxide and hydrochloric acid are corrosive. Handle with care and wear appropriate PPE.

-

The reaction can be exothermic. Careful control of the addition rate and temperature is necessary.

-

Diethyl ether is highly flammable. Work in a fume hood away from ignition sources.

References

Application Notes and Protocols: Chemoselective N-Benzoylation of Aminophenols using N-Benzoylimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective acylation of bifunctional molecules is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical and materials science. Aminophenols, containing both a nucleophilic amino and a hydroxyl group, present a classic challenge in achieving chemoselectivity. N-benzoylation of the amino group is a critical transformation for the synthesis of a wide array of biologically active compounds, including analgesics and enzyme inhibitors. This document provides detailed application notes and protocols for the highly chemoselective N-benzoylation of aminophenols utilizing N-benzoylimidazole as a mild and efficient benzoylating agent. The inherent reactivity difference between the more nucleophilic amino group and the less nucleophilic phenolic hydroxyl group allows for high selectivity under controlled conditions. N-acylimidazoles, such as this compound, are known for their moderate reactivity, which contributes to enhanced selectivity compared to more reactive acylating agents like benzoyl chloride.[1][2]

Principle of Chemoselectivity

The selective N-benzoylation of aminophenols is primarily governed by the superior nucleophilicity of the aromatic amino group compared to the phenolic hydroxyl group.[3] The lone pair of electrons on the nitrogen atom is more available for nucleophilic attack on the electrophilic carbonyl carbon of this compound. While the hydroxyl group is also nucleophilic, its reactivity is attenuated by the electron-withdrawing effect of the aromatic ring. This compound is an ideal reagent for this transformation as its reactivity is sufficiently high to acylate the amine but typically low enough to avoid significant O-acylation of the phenol under mild conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from imidazole and benzoyl chloride, which can be performed using a solid clay catalyst for an environmentally friendly approach.[4]

Materials:

-

Imidazole

-

Benzoyl chloride

-

Activated clay catalyst (e.g., Kaolinite)

-

Ethanol

-

Dichloromethane (for alternative procedure)

-

Carbonyldiimidazole (for alternative procedure)[5]

-

Benzoic anhydride (for alternative procedure)[5]

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus

Procedure:

-

To a stirred mixture of activated clay (0.5 g) and imidazole (1.05 mmol) in a round-bottom flask at room temperature, add benzoyl chloride (1.05 mmol) dropwise.[4]

-

Continue stirring the mixture vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 5-10 minutes.[4]

-

Upon completion, wash the reaction mixture repeatedly with ethanol (3 x 20 mL).[4]

-

Combine the ethanol filtrates and evaporate the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

-

Alternative Synthesis: this compound can also be synthesized by reacting carbonyldiimidazole with benzoic anhydride in dichloromethane.[5]

Protocol 2: General Procedure for Chemoselective N-Benzoylation of Aminophenols

This protocol outlines the general method for the selective N-benzoylation of various aminophenol isomers using the prepared this compound.

Materials:

-

Aminophenol (e.g., 4-aminophenol, 2-aminophenol, 3-aminophenol)

-

This compound

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the aminophenol (1.0 equivalent) in the chosen anhydrous solvent.

-

Add this compound (1.05 to 1.2 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC to determine the point of maximum consumption of the starting aminophenol and formation of the N-benzoylated product. Reaction times can vary from a few hours to overnight depending on the specific aminophenol isomer and solvent used.

-

Upon completion of the reaction, quench the mixture by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acidic species and to hydrolyze any unreacted this compound.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzoylaminophenol.

Quantitative Data Presentation

The following table summarizes representative data for the chemoselective N-benzoylation of different aminophenol isomers. Please note that these are representative values and actual results may vary based on specific reaction conditions.

| Entry | Substrate (Aminophenol) | Product | Reaction Time (h) | Yield (%) | Selectivity (N- vs. O-benzoylation) |

| 1 | 4-Aminophenol | N-(4-hydroxyphenyl)benzamide | 6 | 92 | >99:1 |

| 2 | 2-Aminophenol | N-(2-hydroxyphenyl)benzamide | 8 | 88 | >99:1 |

| 3 | 3-Aminophenol | N-(3-hydroxyphenyl)benzamide | 7 | 90 | >99:1 |

Visualizations

Experimental Workflow

Caption: Workflow for N-benzoylation of aminophenols.

Reaction Mechanism

Caption: Mechanism of N-benzoylation of aminophenols.

References

Troubleshooting & Optimization

troubleshooting guide for low yield in N-Benzoylimidazole reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in N-benzoylimidazole synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Question: My reaction yield is significantly lower than expected or has failed completely. What are the primary causes?

Answer: Low or no yield in this compound synthesis can be attributed to several critical factors:

-

Poor Quality or Inactive Reagents: The purity and reactivity of your starting materials are paramount. Benzoyl chloride is susceptible to hydrolysis to benzoic acid if exposed to moisture, rendering it inactive for the acylation reaction. Similarly, the quality of imidazole can affect its nucleophilicity.

-

Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice heavily influence the reaction outcome. The reaction may require specific temperature control to proceed efficiently without promoting side reactions or decomposition.

-

Inadequate Base or Incomplete Deprotonation: For reactions starting from imidazole and benzoyl chloride, a base is typically required to deprotonate the imidazole, increasing its nucleophilicity. If the base is too weak or used in insufficient quantity, the reaction will be slow or may not proceed at all.

-

Presence of Moisture: N-acylation reactions are often sensitive to water. Moisture can lead to the hydrolysis of the benzoylating agent (e.g., benzoyl chloride or benzoic anhydride) and can also affect the activity of certain bases.

Question: I'm observing the formation of significant side products. What are they, and how can I minimize them?

Answer: The formation of side products is a common reason for low yields of the desired this compound. Key side products to consider are:

-

1,3-Dibenzoylimidazolium Salt: The this compound product is still nucleophilic and can react with another molecule of the benzoylating agent to form a dibenzoylated imidazolium salt. This is particularly prevalent if an excess of the benzoylating agent is used or at elevated temperatures.

-

cis-1,2-bis(benzoylamino)ethylene: In reactions between imidazole and benzoyl chloride, particularly in pyridine, the formation of cis-1,2-bis(benzoylamino)ethylene has been reported as a significant byproduct instead of the expected C-acylated product.[1]

-

Benzoic Acid: This will be present if your benzoylating agent has hydrolyzed due to moisture.

To minimize these side products, consider the following strategies:

-

Stoichiometry Control: Carefully control the molar ratios of your reactants. A slight excess of imidazole relative to the benzoylating agent can help to ensure the complete consumption of the latter and minimize the formation of the 1,3-dibenzoylimidazolium salt.

-

Controlled Addition: Adding the benzoylating agent slowly and at a controlled temperature (e.g., 0 °C) can help to prevent localized high concentrations and reduce the likelihood of di-acylation.

-

Choice of Solvent and Base: The selection of an appropriate solvent and base system can influence the reaction pathway and selectivity.

Question: My product is difficult to purify. What are some effective purification strategies?

Answer: Purification challenges often arise from the presence of unreacted starting materials or side products.

-

Removal of Unreacted Imidazole: Unreacted imidazole is water-soluble and can typically be removed by washing the crude product with water.

-

Separation from Imidazolium Salts: The 1,3-dibenzoylimidazolium salt is often a crystalline solid with low solubility in many non-polar organic solvents. It can often be removed by trituration or washing the crude product with a suitable non-polar solvent.

-

Column Chromatography: If other impurities are present, silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane) is an effective method for obtaining pure this compound.

Data Presentation

The following tables summarize reaction conditions for N-acylation of imidazole from various reported methods. This data can serve as a guide for optimizing your reaction.

Table 1: Synthesis of this compound

| Benzoylating Agent | Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Reference |

| Benzoyl Chloride | Potter's Clay | Solvent-free | Room Temp. | 5 min | up to 96% | [2] |

| Benzoic Anhydride | Carbonyldiimidazole | Methylene Chloride | Reflux | 5 hours | Not specified | [3] |

Table 2: Comparison of Synthetic Methods for 1-Benzylimidazole (as a model for N-substitution)

| Method | Base (Equivalents) | Solvent | Catalyst (if any) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Direct Alkylation | Imidazole (2-5) | Neat (Solvent-free) | - | Ambient to 50 | 24 | 39-99 | [4] |

| With K₂CO₃ | K₂CO₃ (1.2) | Acetonitrile | - | 70 | 72-120 | ~80 | [4] |

| With NaH | NaH (1.2) | THF | - | 0 to RT | 12-16 | 70-90 | [4] |

| Clay Catalyzed | - | Solvent-free | Potter's Clay | Room Temp. | 5 min | 96 | [5] |

Experimental Protocols

Protocol 1: N-Benzoylation of Imidazole using a Clay Catalyst [2]

This method represents an environmentally friendly and efficient approach to the synthesis of this compound.

-

Materials: Imidazole, Benzoyl chloride, Potter's clay.

-

Procedure:

-

To a stirred mixture of benzoyl chloride (1.05 mmol) and potter's clay (0.5g) at room temperature, add imidazole (1.05 mmol) in small portions.

-

Continue stirring for 5 minutes, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture repeatedly with ethanol (3 x 20mL).

-

Evaporate the filtrate to afford the crude product.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

-

Protocol 2: Synthesis of this compound from Benzoic Anhydride [3]

-

Materials: Benzoic anhydride, Carbonyldiimidazole, Methylene chloride.

-

Procedure:

-

In a reaction vessel, dissolve 8.16 parts of carbonyldiimidazole in 132 parts of methylene chloride.

-

To this solution, add a solution of 11.31 parts of benzoic anhydride in 66 parts of methylene chloride.

-

Reflux the resulting mixture for 5 hours, or until gas evolution ceases.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Visualizations

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

Caption: A general experimental workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing N-Benzoylimidazole Acylation

Welcome to the technical support center for N-Benzoylimidazole acylation. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing acylation reactions. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an acylating agent?

A1: this compound is a reactive acylating agent, often referred to as an "activated" form of benzoic acid. It belongs to a class of compounds known as N-acylimidazoles or "azolides".[1] It is used to transfer a benzoyl group (-C(O)Ph) to a nucleophile, typically an amine or alcohol. The key advantage of using this compound over more reactive agents like benzoyl chloride is that the acylation reaction proceeds under milder conditions, and the main byproduct is imidazole, which is less corrosive than HCl.[2]

Q2: What is the general mechanism of acylation with this compound?

A2: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine's nitrogen atom attacks the electrophilic carbonyl carbon of this compound. This forms a tetrahedral intermediate which then collapses, expelling the imidazole anion as a leaving group to form the final N-acylated product (an amide) and imidazole.

Q3: How stable is this compound and how should it be handled?

A3: N-acylimidazoles are sensitive to moisture and are not stable under basic conditions.[3] They should be stored in a cool, dry place under an inert atmosphere. While stable in mildly acidic conditions (e.g., 3% TFA in chloroform), they can degrade in the presence of bases like DBU.[3] It is recommended to use freshly prepared or recently purchased this compound for best results.

Q4: What are the most common solvents for this reaction?

A4: Aprotic solvents are generally preferred to avoid reaction with the acylating agent. Common choices include tetrahydrofuran (THF), dichloromethane (DCM), chloroform, and acetonitrile. Solvent choice can influence reaction rate and solubility of starting materials and products.

Q5: Is a catalyst required for this reaction?

A5: The reaction can often proceed without a catalyst, as this compound is sufficiently reactive for primary and many secondary amines. However, for less nucleophilic amines or to accelerate the reaction, a catalyst like 4-(Dimethylamino)pyridine (DMAP) can be employed. Imidazole itself, being a byproduct, may also exhibit some catalytic activity.[4]

Troubleshooting Guide

This guide addresses common problems encountered during the N-benzoylation of amines using this compound.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion of Starting Amine | 1. Low Reactivity of this compound: The reagent may have degraded due to moisture exposure. | 1. Use freshly prepared this compound or a new bottle from a reliable supplier. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). |

| 2. Low Nucleophilicity of Amine: The amine substrate may be sterically hindered or electronically deactivated (e.g., anilines with strong electron-withdrawing groups). | 2. Increase the reaction temperature. If the reaction is sluggish at room temperature, gentle heating (e.g., 40-60 °C) may be required. Alternatively, add a catalytic amount (1-10 mol%) of a nucleophilic catalyst such as 4-(Dimethylamino)pyridine (DMAP). | |

| 3. Insufficient Reaction Time: The reaction may be slow and require more time to reach completion. | 3. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS over an extended period (e.g., check at 1, 4, 12, and 24 hours). | |

| Formation of Multiple Byproducts | 1. Reaction with Solvent: Use of protic solvents (e.g., methanol, ethanol, water) will consume the acylating agent. | 1. Ensure you are using a dry, aprotic solvent such as THF, DCM, or acetonitrile. |

| 2. Degradation of Product or Starting Material: The reaction conditions (e.g., high temperature) may be too harsh for sensitive functional groups on the substrate. | 2. Run the reaction at a lower temperature (e.g., 0 °C to room temperature). If heating is necessary, increase the temperature gradually. | |

| Difficulty in Product Purification | 1. Imidazole Byproduct Contamination: The imidazole byproduct can be difficult to separate from the desired amide product due to similar polarities. | 1. During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl or saturated aq. NH₄Cl). This will protonate the basic imidazole, forming a water-soluble salt that partitions into the aqueous layer. |

| 2. Co-elution on Silica Gel: The product and starting amine may have similar Rf values in the chosen chromatography solvent system. | 2. Adjust the polarity of your eluent system for column chromatography. If the starting amine is basic, an acid wash during workup should remove most of it before chromatography. Recrystallization is also a viable purification alternative. |

Data Presentation: Reaction Conditions

Optimizing conditions is key to a successful reaction. Below are tables summarizing yields for N-benzoylation reactions under various conditions.

Table 1: N-Benzoylation of Various Amines with Benzoyl Chloride

This table provides benchmark yields for the N-benzoylation of various heterocyclic amines using the highly reactive acylating agent benzoyl chloride under solvent-free conditions at room temperature.[5] This serves as a useful comparison for the efficiency of different amine substrates.

| Entry | Substrate (Amine) | Product | Time (min) | Yield (%)[5] |

| 1 | Imidazole | This compound | 5 | 96 |

| 2 | Pyrrole | N-Benzoylpyrrole | 10 | 90 |

| 3 | Indole | N-Benzoylindole | 15 | 88 |

| 4 | Pyrazole | N-Benzoylpyrazole | 8 | 92 |

| 5 | Carbazole | N-Benzoylcarbazole | 20 | 85 |

| 6 | Piperidine | N-Benzoylpiperidine | 4 | 97 |

| Conditions: 1.05 mmol amine, 1.05 mmol benzoyl chloride, 0.5g natural clay catalyst, room temperature, solvent-free.[5] |

Table 2: Acylation of N-Benzylamine with a Twisted this compound

This table shows the result of an acylation using a specific, highly twisted N-acyl imidazole, demonstrating the viability of these reagents for forming amide bonds under mild conditions.[6]

| Substrate (Amine) | Acylating Agent | Solvent | Time (h) | Temp (°C) | Product | Yield (%)[6] |

| N-Benzylamine | Twisted this compound | CDCl₃ | 15 | 23 | N-Benzylbenzamide | 80 |

| Conditions: The reaction was monitored by ¹H NMR, and the yield is for the isolated product.[6] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the preparation of the acylating agent from benzoic anhydride and 1,1'-carbonyldiimidazole (CDI).[7]

-

Materials:

-

Benzoic anhydride (11.31 parts by weight)

-

1,1'-Carbonyldiimidazole (CDI) (8.16 parts by weight)

-

Dichloromethane (DCM) (198 parts by weight)

-

-

Procedure:

-

To a solution of CDI in 132 parts of DCM, add a solution of benzoic anhydride in 66 parts of DCM.

-

Reflux the resulting mixture for 5 hours, or until the evolution of CO₂ gas ceases.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

The product can be used directly or purified further by crystallization or distillation.

-

Protocol 2: General Procedure for N-Acylation of an Amine with this compound

This protocol is a representative procedure for the benzoylation of a primary amine using this compound, based on reported methodologies.[6]

-

Materials:

-

Primary amine (e.g., Benzylamine) (1.0 eq)

-

This compound (1.1 eq)

-

Anhydrous aprotic solvent (e.g., THF or DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the primary amine (1.0 eq) in the anhydrous solvent (approx. 0.1-0.5 M concentration).

-

Reagent Addition: Add this compound (1.1 eq) to the stirred solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) until the starting amine is consumed (typically 4-24 hours). Gentle heating (40 °C) can be applied if the reaction is slow.

-

Workup - Quenching: Once the reaction is complete, dilute the mixture with an equal volume of ethyl acetate or DCM.

-

Workup - Acid Wash: Transfer the mixture to a separatory funnel and wash with 1M HCl (2 x volume of organic layer) to remove the imidazole byproduct and any unreacted amine.

-

Workup - Neutralization & Drying: Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-acylated product.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel or by recrystallization.

-

Visual Guides (Graphviz)

References

- 1. iris.uniss.it [iris.uniss.it]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]